molecular formula C18H17N3O2 B1677499 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide CAS No. 426219-18-3

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide

Cat. No. B1677499
Key on ui cas rn: 426219-18-3
M. Wt: 307.3 g/mol
InChI Key: OZPFIJIOIVJZMN-UHFFFAOYSA-N
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Patent
US07141598B2

Procedure details

Methylamine (2M in THF, 200 ml) was dissolved in dry THF (300 ml) and the mixture was cooled to −70° C. n-Butyl lithium (1.6 M; 250 ml) was added dropwise and the mixture was stirred at the same temperature for 20 min. The above-mentioned solution was added to a suspension (600 ml) of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N,N-diisopropyl-2-naphthamide (37.7 g) in dry THF with a Teflon needle while stirring the mixture under ice-cooling, and the mixture was stirred at room temperature for 16 h. The saturated brine and water were added to the reaction mixture, and the mixture was diluted with ethyl acetate. The mixture was stirred for 10 min and the precipitated crystals were filtrated. The organic layer of the filtrate was separated and the aqueous layer was extracted with THF/ethyl acetate (1:1) mixture. The organic layers were combined and dried over sodium sulfate. The solvent was evaporated under reduced pressure and the residue was dissolved in THF-ethyl acetate (1:1). The precipitated crystals were collected by filtration to give colorless powder crystals. The obtained crystals were combined and recrystallized from ethanol-ethyl acetate to give the title compound (22.1 g) as colorless powder crystals.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N,N-diisopropyl-2-naphthamide
Quantity
600 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN.C([Li])CCC.[OH:8][C:9]1([C:17]2[CH:18]=[C:19]3[C:24](=[CH:25][CH:26]=2)[CH:23]=[C:22]([C:27]([N:29](C(C)C)[CH:30](C)C)=[O:28])[CH:21]=[CH:20]3)[C:16]2[N:12]([CH:13]=[N:14][CH:15]=2)[CH2:11][CH2:10]1.O>C1COCC1.[Cl-].[Na+].O.C(OCC)(=O)C>[OH:8][C:9]1([C:17]2[CH:18]=[C:19]3[C:24](=[CH:25][CH:26]=2)[CH:23]=[C:22]([C:27]([NH:29][CH3:30])=[O:28])[CH:21]=[CH:20]3)[C:16]2[N:12]([CH:13]=[N:14][CH:15]=2)[CH2:11][CH2:10]1 |f:5.6.7|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
CN
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N,N-diisopropyl-2-naphthamide
Quantity
600 mL
Type
reactant
Smiles
OC1(CCN2C=NC=C21)C=2C=C1C=CC(=CC1=CC2)C(=O)N(C(C)C)C(C)C
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
while stirring the mixture under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtrated
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with THF/ethyl acetate (1:1) mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in THF-ethyl acetate (1:1)
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
to give colorless powder crystals
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-ethyl acetate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1(CCN2C=NC=C21)C=2C=C1C=CC(=CC1=CC2)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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